

# 1-Hexanol-1,1-d2: Solubility Profile & Technical Guide

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## Compound of Interest

Compound Name: 1-Hexanol - d2

CAS No.: 1335436-46-8

Cat. No.: B1148029

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## Executive Summary

This guide details the solubility landscape of 1-Hexanol-1,1-d2 (CAS: 1335436-46-8), a deuterated primary alcohol primarily utilized as an internal standard in mass spectrometry and a mechanistic probe in metabolic stability studies.<sup>[1]</sup>

While the substitution of protium (

) with deuterium (

) at the C1 position significantly alters vibrational frequency and reaction kinetics (the Kinetic Isotope Effect), it exerts a negligible effect on macroscopic solubility parameters.<sup>[1]</sup> Therefore, this guide synthesizes established solubility data of non-deuterated 1-hexanol with specific handling protocols required for maintaining isotopic purity.

## Part 1: Physicochemical Profile<sup>[1]</sup><sup>[2]</sup>

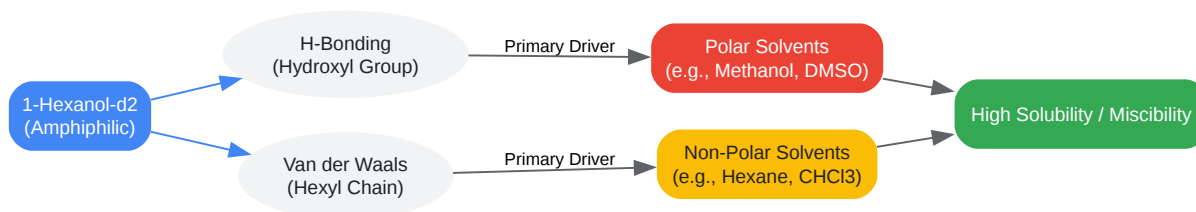
### Structural & Isotopic Characteristics

1-Hexanol-d2 is an amphiphilic molecule.<sup>[1]</sup> Its solubility is governed by the competition between its polar hydroxyl head group and its lipophilic hexyl tail.<sup>[1]</sup><sup>[2]</sup>

- Lipophilic Tail ( ):  
) : Drives solubility in non-polar organic solvents (Hexane, Chloroform).[1]
- Polar Head ( ):  
) : Enables miscibility with polar protic solvents (Ethanol, Methanol) and hydrogen bonding.[1]
- The Deuterium Switch: The C1-deuteration ( )  
) increases the bond strength relative to C-H, often used to block metabolic oxidation by Cytochrome P450 enzymes, but does not alter the dipole moment enough to change solvent compatibility.[1]

## Solubility Mechanism Visualization

The following diagram illustrates the dual-interaction mechanism that dictates 1-Hexanol-d2's compatibility with various solvent classes.



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Caption: Fig 1. Dual-mode solvation mechanism. The hexyl tail facilitates non-polar interaction, while the hydroxyl group enables polar compatibility.[1][2]

## Part 2: Solubility Landscape

The following data is extrapolated from standard 1-Hexanol properties, which are chemically equivalent to the d2-isotopologue for solvation purposes.

## Organic Solvent Compatibility Table[1]

Solvent Class	Solvent	Solubility Rating	Saturation (25°C)	Application Notes
Polar Protic	Methanol	Miscible		Ideal for stock solutions; prevents phase separation.[1]
Ethanol	Miscible		Standard vehicle for biological assays.[1]	
Polar Aprotic	DMSO	Miscible		Universal solvent for high-concentration library storage.[1]
Acetonitrile	Miscible		Preferred for HPLC/LC-MS mobile phase preparation.[1]	
Acetone	Soluble	>100 mg/mL	Good for rapid evaporation/transfer.[1]	
Non-Polar	Chloroform	Miscible		Used in NMR ( ) and lipid extraction protocols.[1]
Ethyl Acetate	Miscible		Excellent for liquid-liquid extraction (LLE). [1]	
Hexane	Miscible		demonstrating the dominance of the lipophilic tail. [1]	

Aqueous

Water

Low

~5.9 g/L

Critical: Requires co-solvent (e.g., DMSO) for bio-assays.[1]

## The "Deuterium Effect" on Solvation

Researchers often ask if deuteration changes solubility.[1]

- Molar Volume: Deuteration slightly reduces molar volume due to shorter average C-D bond lengths compared to C-H.[1]
- Lipophilicity: C-D bonds are slightly less polarizable than C-H bonds, theoretically making 1-Hexanol-d2 marginally more lipophilic.[1]
- Practical Impact: For drug development concentrations (mM to

M range), these effects are statistically insignificant.[1] You may treat 1-Hexanol-d2 as identical to 1-Hexanol for solubility calculations [1].[1]

## Part 3: Application in Drug Development

### Metabolic Stability (DMPK)

1-Hexanol-d2 is frequently used to study the Kinetic Isotope Effect (KIE).[1] By substituting hydrogens at the C1 position, the rate of oxidation by Alcohol Dehydrogenase (ADH) or CYP450 is significantly reduced.[1]

- Protocol Implication: When preparing substrate solutions for microsomal incubation, ensure the stock is prepared in DMSO (0.1% final v/v) rather than methanol to avoid inhibiting metabolic enzymes [2].

### NMR Standards

In NMR spectroscopy, 1-Hexanol-d2 serves as a quantitative internal standard.[1]

- Shift Data: The deuterium substitution eliminates the signal for the C1 protons (usually

~3.6 ppm in

-NMR), simplifying the spectrum and allowing integration of the remaining alkyl signals without interference.[\[1\]](#)

## Part 4: Experimental Protocols

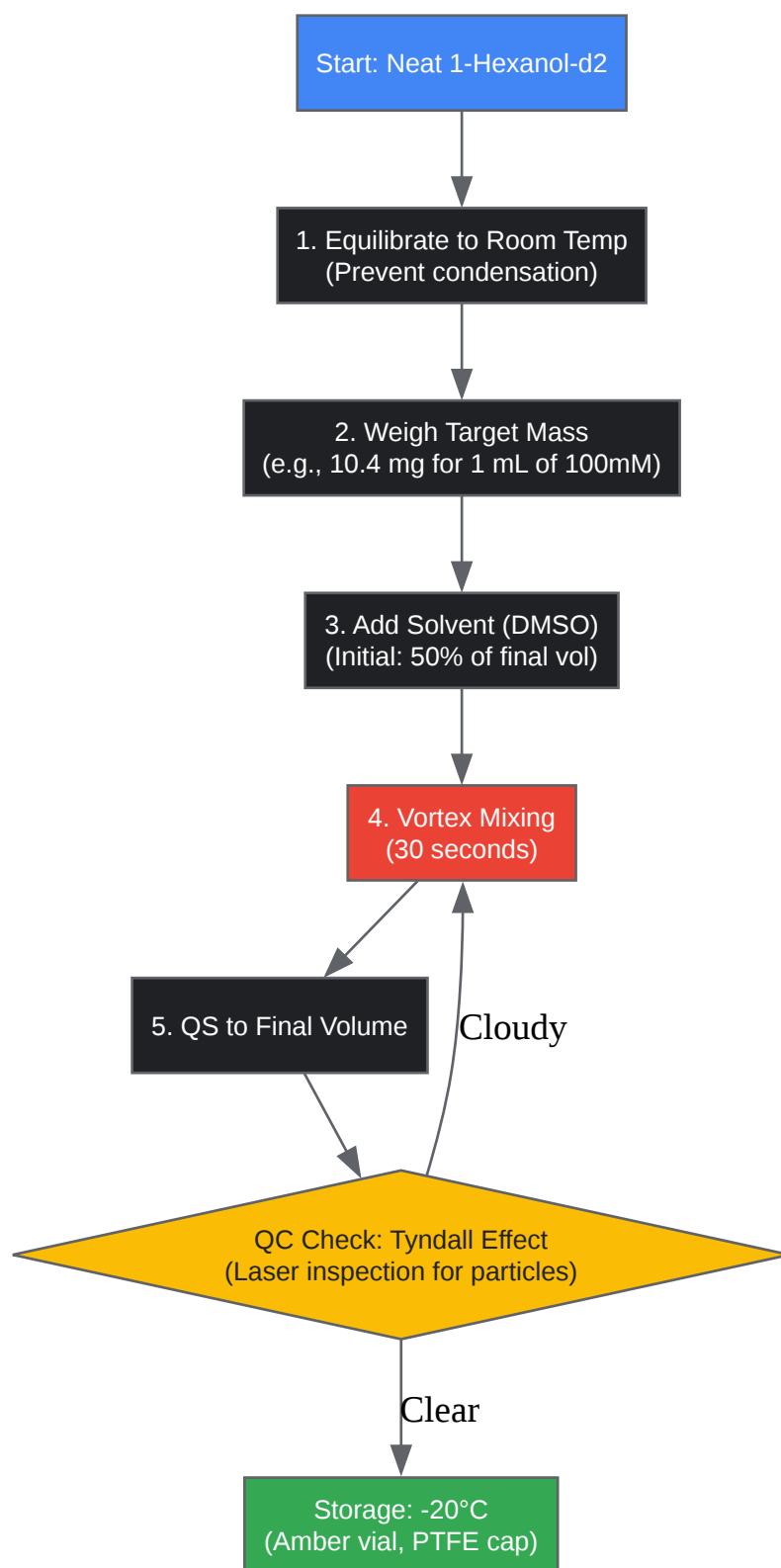
### Protocol: Preparation of High-Purity Stock Solutions

Objective: Create a stable 100 mM stock solution of 1-Hexanol-d2 in DMSO.

Reagents:

- 1-Hexanol-1,1-d2 (neat liquid, >98 atom % D).[\[1\]](#)
- Anhydrous DMSO (stored over molecular sieves).[\[1\]](#)

Workflow Visualization:



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Caption: Fig 2. Step-by-step workflow for preparing analytical stock solutions.

### Step-by-Step Methodology:

- Calculations:
  - MW of 1-Hexanol-d<sub>2</sub>  
104.19 g/mol (vs 102.17 for non-deuterated).[1]
  - Target: 10 mL of 100 mM solution.
  - Required Mass:  
(104.2 mg).[1]
- Weighing: Weigh the liquid directly into a tared amber volumetric flask. Note: 1-Hexanol is hygroscopic; minimize air exposure.[1]
- Solvation: Add anhydrous DMSO to approximately 80% of the flask volume.
- Mixing: Vortex for 30 seconds. Sonicate for 1 minute if schlieren lines (mixing waves) persist.
- Finalizing: Dilute to volume with DMSO. Invert 10 times.
- Validation: Shine a laser pointer through the flask.[1] A clear beam path indicates full dissolution; scattering indicates micro-emulsion (Tyndall effect).[1]

## Protocol: Solubility Limit Testing (Saturation Shake-Flask)

If determining exact solubility in a novel organic solvent (e.g., a specific lipid formulation):

- Add excess 1-Hexanol-d<sub>2</sub> to the solvent (start with 1:1 ratio).[1]
- Agitate at 25°C for 24 hours.
- Centrifuge at 10,000 rpm for 10 minutes to separate phases.
- Analyze the supernatant via GC-FID or HPLC-RI.[1]

## Part 5: Handling & Storage (Isotope Integrity)[1] Hygroscopicity & H-D Exchange

While the C-D bonds on the carbon chain are non-exchangeable, the hydroxyl proton ( or

) is labile.[1]

- Risk: If 1-Hexanol-d<sub>2</sub> is supplied as , the OH proton will rapidly exchange with atmospheric moisture or protic solvents.[1]
- Mitigation: If the specific isotope label includes the hydroxyl group ( ), never use methanol or water as a solvent.[1] Use anhydrous DMSO, Chloroform ( ), or Acetonitrile.[1]

### Storage Conditions

- Temperature: Store neat standards at 4°C. Store DMSO stocks at -20°C.
- Container: Amber borosilicate glass with PTFE-lined caps to prevent plasticizer leaching (which interferes with MS/NMR).[1]

### References

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